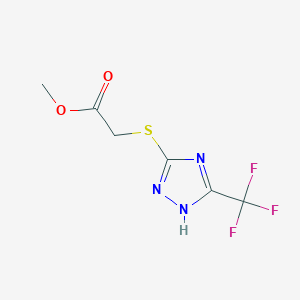
2-(3-(トリフルオロメチル)-1H-1,2,4-トリアゾール-5-イル)チオ酢酸メチル
説明
The compound “methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate” is a complex organic molecule that contains several functional groups . It includes a trifluoromethyl group, a 1,2,4-triazole ring, a thioether linkage, and an acetate ester . The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
科学的研究の応用
製薬研究
この化合物中のトリフルオロメチル基は、医薬品の生物活性を高めることが知られています 。この部分は、いくつかのFDA承認薬に見られ、効力と代謝安定性の向上に貢献しています。問題の化合物は、特にタンパク質相互作用のモジュレーションが重要な病気の標的に対する新しい薬剤候補の合成に使用することができます。
作用機序
Target of Action
Compounds with similar structures have been found to interact with various receptors .
Mode of Action
It’s worth noting that the compound might participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have shown various biological activities, suggesting that this compound may also have diverse effects .
生化学分析
Biochemical Properties
Methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate plays a significant role in biochemical reactions, particularly those involving radical trifluoromethylation. This compound interacts with various enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. The trifluoromethyl group in the compound enhances its ability to participate in radical reactions, making it a potent agent in modifying biomolecules .
Cellular Effects
The effects of methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby impacting cellular function .
Molecular Mechanism
At the molecular level, methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate exerts its effects through binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to interact with enzymes, leading to either inhibition or activation of their activity. This interaction can result in changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate have been studied over time. The compound exhibits stability under various conditions, but its degradation products can also influence cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, making it a valuable tool for in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate vary with different dosages in animal models. At lower doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and potential therapeutic applications .
Metabolic Pathways
Methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing metabolic flux and metabolite levels. The compound’s ability to modulate these pathways makes it a subject of interest for studying metabolic disorders and developing therapeutic interventions .
Transport and Distribution
Within cells and tissues, methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influences its biological activity. Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapy .
特性
IUPAC Name |
methyl 2-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2S/c1-14-3(13)2-15-5-10-4(11-12-5)6(7,8)9/h2H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQRDXSATZGKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NNC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1459300.png)

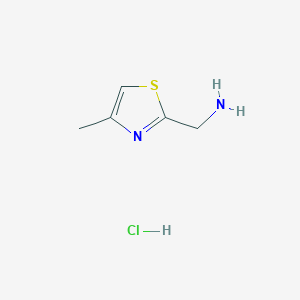
![(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid](/img/structure/B1459306.png)
![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B1459307.png)

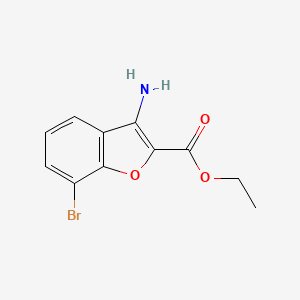
![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1459312.png)
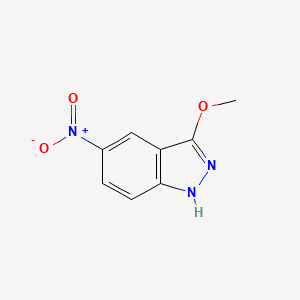

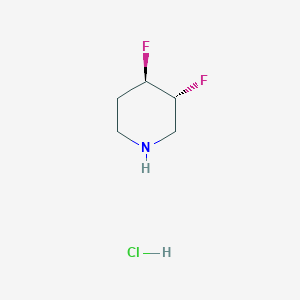
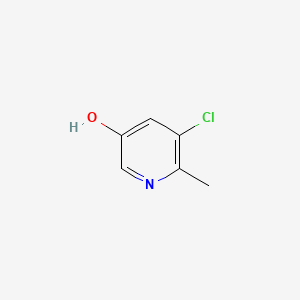

![6-Azaspiro[2.5]octan-4-one hydrochloride](/img/structure/B1459323.png)
